[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18BrFN4O4 and its molecular weight is 501.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the sodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making this compound an effective antidiabetic agent .
Mode of Action
As an SGLT2 inhibitor, the compound works by blocking the reabsorption of glucose in the kidneys, leading to excretion of glucose in urine . This results in a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. Normally, glucose in the filtrate is reabsorbed back into the bloodstream by SGLT2. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion through urine . This ultimately leads to a decrease in blood glucose levels.
Pharmacokinetics
They are also known to be extensively metabolized and primarily excreted in the urine .
Result of Action
The primary result of the compound’s action is a decrease in blood glucose levels . This is achieved through the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine . This makes the compound effective in the management of type 2 diabetes mellitus .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, renal function can impact the effectiveness of SGLT2 inhibitors, as they rely on the kidneys to exert their glucose-lowering effect
Biochemical Analysis
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN4O4/c1-12-20(26-27-28(12)16-7-5-15(24)6-8-16)22(29)31-11-18-13(2)32-21(25-18)17-10-14(23)4-9-19(17)30-3/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBKNAFLMBYCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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